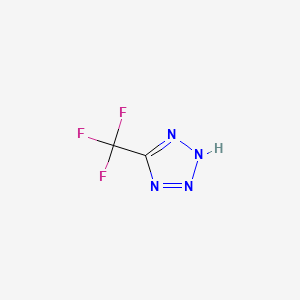

5-(trifluoromethyl)-2H-tetrazole

概要

説明

5-(Trifluoromethyl)-2H-tetrazole is a heterocyclic compound characterized by the presence of a tetrazole ring substituted with a trifluoromethyl group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-2H-tetrazole typically involves the reaction of trifluoromethyl-substituted precursors with azide sources under controlled conditions. One common method includes the reaction of trifluoromethyl iodide with sodium azide in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis .

化学反応の分析

Types of Reactions: 5-(Trifluoromethyl)-2H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azide-substituted tetrazoles.

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

5-(Trifluoromethyl)-2H-tetrazole serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form corresponding carboxylic acids or ketones and reduced to yield amines or alcohols.

Energetic Materials

The compound is also investigated for its potential as an energetic material. It has been characterized for use in primary and secondary explosives due to its high nitrogen content and stability under certain conditions .

Biological Applications

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits bioactive properties, making it a candidate for antimicrobial and antiviral applications. Studies have shown that derivatives of tetrazoles can inhibit the growth of various pathogens .

Drug Development

In medicinal chemistry, this compound is explored for its potential in drug development. It has been identified as a promising scaffold for designing enzyme inhibitors and receptor modulators. Specifically, it has shown activity against cancer cell lines, suggesting its utility in developing anticancer agents .

Material Science

Advanced Materials

this compound is utilized in the development of advanced materials with unique electronic and optical properties. Its incorporation into polymer matrices has been studied for applications in electronics and photonics.

Table 1: Chemical Transformations Involving this compound

| Transformation Type | Reaction Outcome |

|---|---|

| Oxidation | Formation of carboxylic acids or ketones |

| Reduction | Formation of amines or alcohols |

| Substitution | Formation of azide-substituted tetrazoles |

| Compound Type | Target Activity | Cell Lines Tested |

|---|---|---|

| Antimicrobial Derivatives | Inhibition of bacterial growth | Bacillus cereus, E. coli |

| Anticancer Agents | Induction of apoptosis | MCF-7, U-937 |

| Enzyme Inhibitors | Modulation of enzymatic activity | Various cancer cell lines |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of several derivatives of this compound against human leukemia cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapy agents like doxorubicin, highlighting their potential as novel therapeutic agents .

Case Study 2: Material Applications

Research into the incorporation of this compound into polymer composites showed enhanced thermal stability and mechanical properties. These materials were tested for their applicability in electronic devices, demonstrating improved performance metrics compared to traditional polymers .

作用機序

The mechanism of action of 5-(trifluoromethyl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use as a drug candidate, as it can modulate the activity of target proteins and pathways involved in various diseases .

類似化合物との比較

- 5-(Trifluoromethyl)-1H-tetrazole

- 5-(Trifluoromethyl)-3H-tetrazole

- 5-(Trifluoromethyl)-4H-tetrazole

Comparison: 5-(Trifluoromethyl)-2H-tetrazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound exhibits distinct properties that make it more suitable for certain applications, such as its higher stability and better pharmacokinetic profile .

生物活性

5-(Trifluoromethyl)-2H-tetrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances metabolic stability and biological activity. The presence of the trifluoromethyl group can improve binding affinity to various molecular targets, making it a valuable scaffold in drug development .

The mechanism of action for this compound involves:

- Enhanced Binding Affinity : The trifluoromethyl group increases the lipophilicity and binding interactions with target proteins.

- Hydrogen Bonding : The tetrazole ring can participate in hydrogen bonding, contributing to the compound's effectiveness against various biological targets .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of tetrazoles, including those with trifluoromethyl substitutions, display significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, compounds derived from this compound have been noted for their ability to inhibit bacterial protein synthesis .

- Antioxidant Properties : The compound has demonstrated free radical scavenging activity, which is crucial for protecting cells from oxidative stress. This activity is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) .

- Potential Antihypertensive Effects : Some studies suggest that tetrazole derivatives can act as angiotensin II receptor antagonists, contributing to their potential use in managing hypertension .

Synthesis of this compound

The synthesis of this compound typically involves the following methods:

- [3+2] Cycloaddition Reactions : The reaction between nitriles and sodium azide under microwave irradiation conditions has been effectively used to synthesize various substituted tetrazoles, including those with trifluoromethyl groups .

- Catalytic Methods : Catalysts such as scandium triflate have been employed to enhance yields during the synthesis process, achieving high efficiency with minimal reaction times .

Case Studies

- Antimicrobial Evaluation : A study reported that various 5-substituted tetrazoles exhibited significant antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa. The most effective compounds showed inhibition zones comparable to standard antibiotics .

- Antioxidant Activity Study : In a comparative analysis of different tetrazole derivatives, this compound was found to possess superior antioxidant properties compared to its non-fluorinated analogs. This was quantified using the DPPH assay, indicating its potential for therapeutic applications in oxidative stress-related conditions .

Summary Table of Biological Activities

特性

IUPAC Name |

5-(trifluoromethyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3N4/c3-2(4,5)1-6-8-9-7-1/h(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEPLOQMUWYHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951852 | |

| Record name | 5-(Trifluoromethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2925-21-5, 1702-15-4 | |

| Record name | 5-(Trifluoromethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Trifluoromethyltetrazole sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(trifluoromethyl)-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。